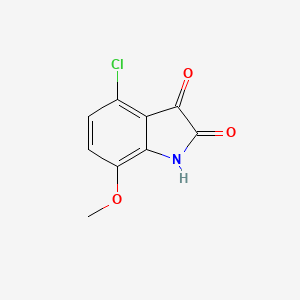
4-Chloro-7-methoxyindoline-2,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-7-methoxyindoline-2,3-dione is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and applications in various fields, including chemistry, biology, and medicine .
科学的研究の応用
4-Chloro-7-methoxyindoline-2,3-dione has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
作用機序
Target of Action
The primary target of 4-Chloro-7-methoxyindoline-2,3-dione is the EP3 receptor . This receptor plays a crucial role in various biological functions, including digestion, the nervous system, renal reabsorption, and uterine contraction activity .
Mode of Action
It is known to interact with the ep3 receptor, leading to changes in the receptor’s activity . This interaction may result in the inhibition of gastric acid secretion .
Biochemical Pathways
The biochemical pathways affected by this compound are related to its interaction with the EP3 receptor . The compound’s effects on digestion, the nervous system, renal reabsorption, and uterine contraction activity suggest that it may influence several biochemical pathways .
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its interaction with the EP3 receptor . By interacting with this receptor, the compound may influence various biological functions and potentially inhibit gastric acid secretion .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-7-methoxyindoline-2,3-dione typically involves the reaction of 4-chloro-7-methoxyindole with an oxidizing agent. One common method is the oxidation of 4-chloro-7-methoxyindole using potassium permanganate in an acidic medium . The reaction conditions include maintaining the temperature at around 0-5°C and stirring the mixture for several hours until the reaction is complete.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
化学反応の分析
Types of Reactions
4-Chloro-7-methoxyindoline-2,3-dione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex indole derivatives.
Reduction: Reduction reactions can convert it back to its corresponding indole form.
Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.
Substitution: Nucleophilic reagents such as sodium methoxide or sodium ethoxide.
Major Products Formed
Oxidation: Formation of higher oxidation state indole derivatives.
Reduction: Formation of 4-chloro-7-methoxyindole.
Substitution: Formation of substituted indoline-2,3-dione derivatives.
類似化合物との比較
Similar Compounds
- 4-Chloro-5-methoxyindoline-2,3-dione
- 4-Chloro-6-methoxyindoline-2,3-dione
- 4-Chloro-8-methoxyindoline-2,3-dione
Uniqueness
4-Chloro-7-methoxyindoline-2,3-dione is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the methoxy group at the 7th position and the chlorine atom at the 4th position can result in distinct properties compared to other similar compounds .
特性
IUPAC Name |
4-chloro-7-methoxy-1H-indole-2,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO3/c1-14-5-3-2-4(10)6-7(5)11-9(13)8(6)12/h2-3H,1H3,(H,11,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZPMNHWRRJFLFO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)Cl)C(=O)C(=O)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10500900 |
Source


|
| Record name | 4-Chloro-7-methoxy-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10500900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60706-07-2 |
Source


|
| Record name | 4-Chloro-7-methoxy-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10500900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
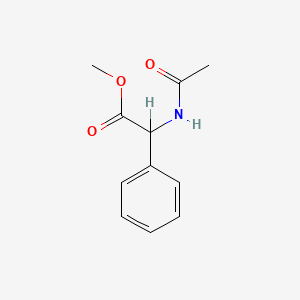
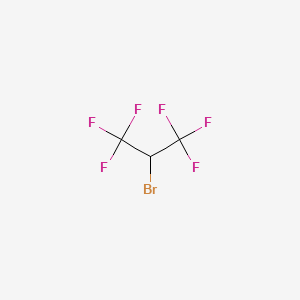

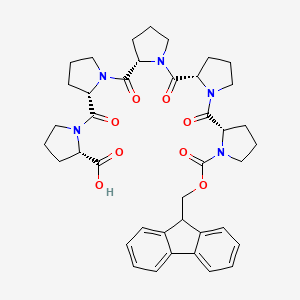
![1-Phenyl-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1353792.png)
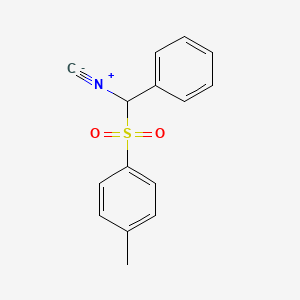
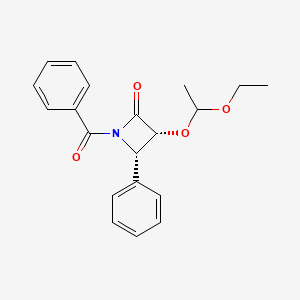
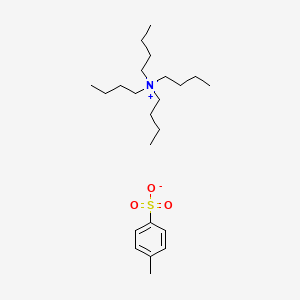
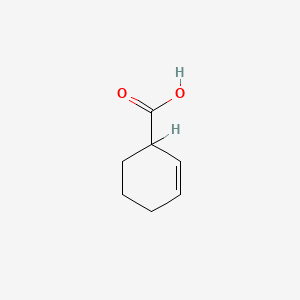
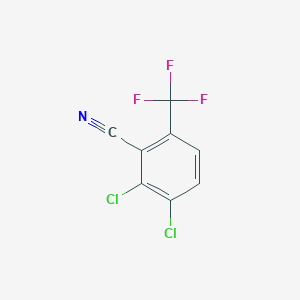
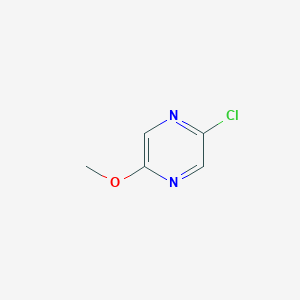
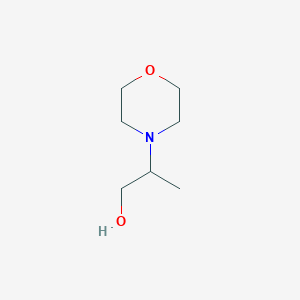
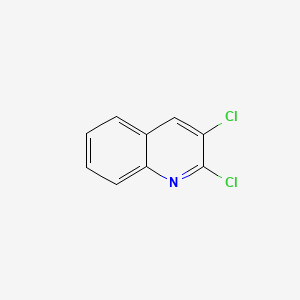
![6-Chloro-3-nitroimidazo[1,2-a]pyridine](/img/structure/B1353810.png)
